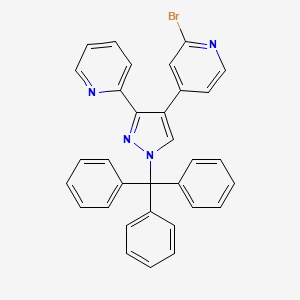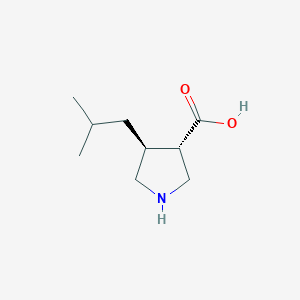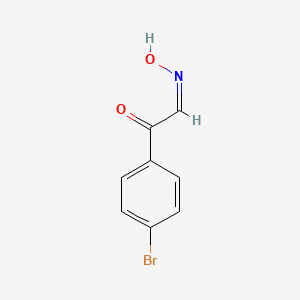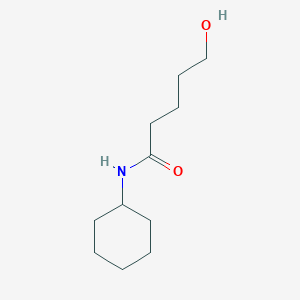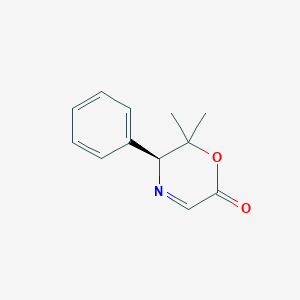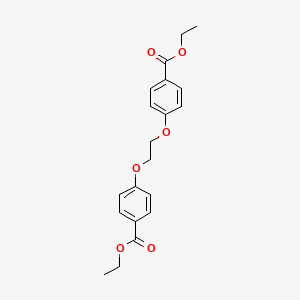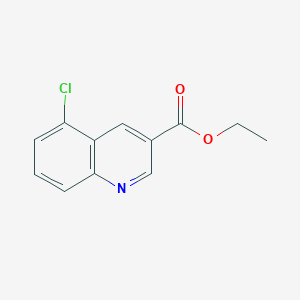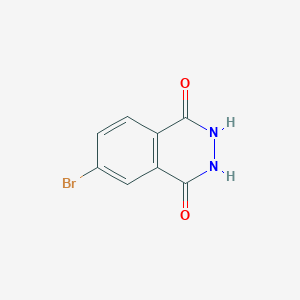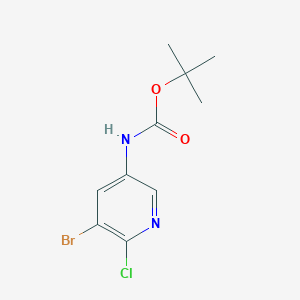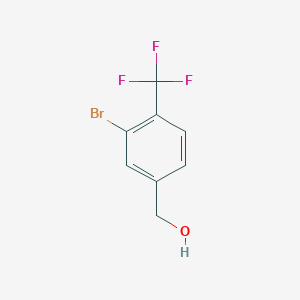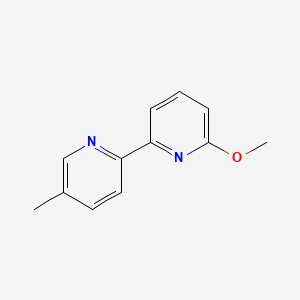
6'-Methoxy-5-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxy-5-methyl-[2,2’]bipyridinyl is a bipyridine derivative with the molecular formula C12H12N2O. . Its structure consists of two pyridine rings connected by a single bond, with a methoxy group at the 6’ position and a methyl group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-5-methyl-[2,2’]bipyridinyl typically involves the coupling of two pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 6’-Methoxy-5-methyl-[2,2’]bipyridinyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-5-methyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine rings into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized bipyridine derivatives.
Scientific Research Applications
6’-Methoxy-5-methyl-[2,2’]bipyridinyl has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its metal complexes may exhibit cytotoxic properties.
Industry: It is used in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6’-Methoxy-5-methyl-[2,2’]bipyridinyl largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in medicinal chemistry, the compound’s metal complexes may bind to DNA or proteins, disrupting their function and leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound without the methoxy and methyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.
6,6’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups at the 6 and 6’ positions.
Uniqueness
6’-Methoxy-5-methyl-[2,2’]bipyridinyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in forming metal complexes with distinct characteristics compared to other bipyridine derivatives.
Properties
IUPAC Name |
2-methoxy-6-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-7-10(13-8-9)11-4-3-5-12(14-11)15-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYIWKIRXCWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)
